molecular formula C29H46F2O B3248271 1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene CAS No. 185207-90-3

1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene

Cat. No.: B3248271
CAS No.: 185207-90-3
M. Wt: 448.7 g/mol
InChI Key: VDXVHNIYCHTFIC-LTHPYGAZSA-N
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Description

1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene is a fluorinated liquid-crystal monomer. Liquid-crystal monomers are compounds that exhibit properties of both liquids and solid crystals. They are widely used in the production of liquid crystal displays (LCDs) and other advanced materials due to their unique optical and electronic properties .

Preparation Methods

The synthesis of 1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene involves several steps. The synthetic route typically includes the following steps:

    Fluorination: Introduction of fluorine atoms into the benzene ring.

    Alkylation: Addition of the 1-methylheptoxy group to the benzene ring.

    Cyclohexylation: Attachment of the 4-(4-propylcyclohexyl)cyclohexyl group to the benzene ring.

The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The fluorine atoms and other substituents on the benzene ring can be replaced with other groups through substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo metabolic transformations, including dealkylation, H-abstraction, and hydroxylation, leading to the formation of various metabolites. These metabolites can interact with different molecular targets, potentially leading to toxic effects .

Comparison with Similar Compounds

1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene is unique due to its specific combination of fluorine atoms and bulky substituents. Similar compounds include:

These similar compounds share some properties with this compound but differ in their specific applications and reactivity.

Properties

CAS No.

185207-90-3

Molecular Formula

C29H46F2O

Molecular Weight

448.7 g/mol

IUPAC Name

1,3-difluoro-2-[(2S)-octan-2-yl]oxy-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene

InChI

InChI=1S/C29H46F2O/c1-4-6-7-8-10-21(3)32-29-27(30)19-26(20-28(29)31)25-17-15-24(16-18-25)23-13-11-22(9-5-2)12-14-23/h19-25H,4-18H2,1-3H3/t21-,22?,23?,24?,25?/m0/s1

InChI Key

VDXVHNIYCHTFIC-LTHPYGAZSA-N

Isomeric SMILES

CCCCCC[C@H](C)OC1=C(C=C(C=C1F)C2CCC(CC2)C3CCC(CC3)CCC)F

SMILES

CCCCCCC(C)OC1=C(C=C(C=C1F)C2CCC(CC2)C3CCC(CC3)CCC)F

Canonical SMILES

CCCCCCC(C)OC1=C(C=C(C=C1F)C2CCC(CC2)C3CCC(CC3)CCC)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Reactant of Route 2
Reactant of Route 2
1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Reactant of Route 3
1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Reactant of Route 4
1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Reactant of Route 5
1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Reactant of Route 6
1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene

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